molecular formula C23H27FN2O4 B4973334 N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide

N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide

Cat. No. B4973334
M. Wt: 414.5 g/mol
InChI Key: QKNPETMYXUCXNW-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, also known as FPEB, is a compound that has gained significant attention in the scientific community due to its potential application in the treatment of various neuropsychiatric disorders. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neurotransmitter release in the brain.

Mechanism of Action

N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed throughout the brain. Activation of mGluR5 leads to the activation of intracellular signaling pathways that regulate synaptic plasticity, neurotransmitter release, and neuronal excitability. N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide enhances the activity of mGluR5 by increasing the affinity of the receptor for its endogenous ligand, glutamate. This results in increased signaling through the receptor and downstream effects on synaptic function and behavior.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to enhance synaptic plasticity and increase the release of neurotransmitters such as glutamate and dopamine. These effects are thought to underlie the cognitive-enhancing and antidepressant effects of N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to have anxiolytic effects and to reduce drug-seeking behavior, suggesting a potential role in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is its high selectivity for mGluR5, which reduces the likelihood of off-target effects. However, N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has a relatively short half-life, which may limit its use in certain experimental paradigms. Additionally, N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet established.

Future Directions

There are several future directions for research on N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. One area of focus is the development of longer-acting analogs of N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide that can be used in clinical trials. Another area of interest is the investigation of N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide's potential as a treatment for other neuropsychiatric disorders, such as autism spectrum disorder and traumatic brain injury. Additionally, further research is needed to elucidate the molecular mechanisms underlying N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide's effects on synaptic function and behavior.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide involves a multi-step process that starts with the reaction between 2-fluoroethylamine and 2-bromoethylbenzene to produce N-(2-fluoroethyl)-2-bromoethylbenzamide. This intermediate is then reacted with 1-(methoxyacetyl)-4-piperidinol to produce the final product, N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. The overall yield of this synthesis method is approximately 10%.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of various neuropsychiatric disorders, including anxiety, depression, schizophrenia, and addiction. In these studies, N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to enhance the efficacy of antidepressant and antipsychotic medications. These findings suggest that N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide may have therapeutic potential for the treatment of these disorders.

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4/c1-29-16-22(27)26-14-11-18(12-15-26)30-21-9-5-3-7-19(21)23(28)25-13-10-17-6-2-4-8-20(17)24/h2-9,18H,10-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNPETMYXUCXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide

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